![molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3](/img/structure/B563298.png)
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
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Overview
Description
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic/carcinogenic heterocyclic amine . It is also known by the synonym 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been analyzed using isotope dilution with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline . Another study discussed the microsomal metabolism of this food mutagen to mutagenic metabolites .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.27 . It is stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Fluorescent Dye in Biochemical Research
This compound is utilized extensively as a fluorescent dye in biochemical research due to its strong fluorescence and ability to interact with specific proteins and enzymes . It’s particularly useful in fluorescence microscopy and flow cytometry, where it helps in the visualization of cellular components and the tracking of biological processes.
Identification and Quantitation in Food Chemistry
In the field of food chemistry, this compound is used in liquid chromatography-electrospray ionisation/multi-stage mass spectrometry (LC–ESI–MS/MS) for the identification and quantitation of heterocyclic amine compounds in cooked foods . This is crucial for understanding the formation of potentially harmful substances during cooking and processing.
Mutagenicity Studies in Toxicology
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been identified as a mutagenic and carcinogenic heterocyclic amine, making it significant in toxicological studies related to food mutagens . It’s used to assess the mutagenic potential of substances and their metabolites in various biological systems.
Environmental Impact Analysis
This compound is also relevant in environmental science, where it’s used to study the presence and impact of carcinogenic compounds that can form during the preparation of certain foods, like fried beef steak . Understanding its environmental presence helps in assessing the risk and developing strategies for mitigation.
Food Safety and Carcinogen Detection
In food safety research, 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a reference standard for detecting carcinogens that form in high-temperature-cooked fish and meats . Its role is critical in developing guidelines and safety standards for food preparation and consumption.
Analytical Chemistry for Compound Characterization
Analytical chemists employ this compound in high-resolution gas chromatography and isotope dilution analysis to quantify and characterize similar mutagenic chemicals in various samples . This aids in the precise detection and measurement of trace amounts of hazardous compounds.
Mechanism of Action
Target of Action
Similar compounds are known to interact with dna .
Mode of Action
ATQ is a heterocyclic aromatic compound associated with the formation of carcinogenic/mutagenic heterocyclic amines . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, to a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
It is known to be involved in the formation of dna adducts, which can lead to mutations and potentially cancer .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver enzymes cyp1a2 and n-acetyltransferase 2 .
Result of Action
The molecular and cellular effects of ATQ’s action include the formation of DNA adducts, which can lead to mutations and potentially cancer .
Action Environment
It is known that the compound is found in high-temperature cooked fish and meats , suggesting that dietary and cooking practices may influence exposure levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSIJHHPMHKQI-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 |
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